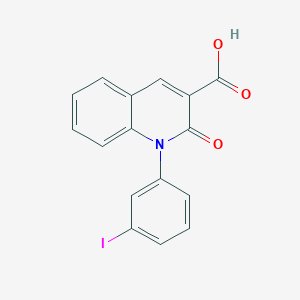
2-(3,5-Dimethyl-1,2,4-triazin-6-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethyl-1,2,4-triazin-6-yl)ethanamine is a nitrogen-rich heterocyclic compound It belongs to the triazine family, which is known for its high nitrogen content and stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-1,2,4-triazin-6-yl)ethanamine typically involves the reaction of 3,5-dimethyl-1,2,4-triazine with ethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Dimethyl-1,2,4-triazin-6-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature around 25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature around 0-25°C.
Substitution: Various nucleophiles such as halides, thiols; reaction temperature around 50-100°C.
Major Products Formed
Oxidation: Corresponding oxides of the triazine ring.
Reduction: Reduced forms of the triazine ring.
Substitution: Substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-(3,5-Dimethyl-1,2,4-triazin-6-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,6-Dimethyl-1,2,4-triazin-2-amine
- 2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine
- 2,4,6-Tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine
Uniqueness
2-(3,5-Dimethyl-1,2,4-triazin-6-yl)ethanamine stands out due to its unique combination of the triazine ring and ethanamine group. This structure imparts specific chemical and biological properties, making it a versatile compound for various applications. Its high nitrogen content and stability further enhance its potential as a valuable building block in synthetic chemistry and material science .
Eigenschaften
Molekularformel |
C7H12N4 |
|---|---|
Molekulargewicht |
152.20 g/mol |
IUPAC-Name |
2-(3,5-dimethyl-1,2,4-triazin-6-yl)ethanamine |
InChI |
InChI=1S/C7H12N4/c1-5-7(3-4-8)11-10-6(2)9-5/h3-4,8H2,1-2H3 |
InChI-Schlüssel |
HKALRCGREBPEGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=NC(=N1)C)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


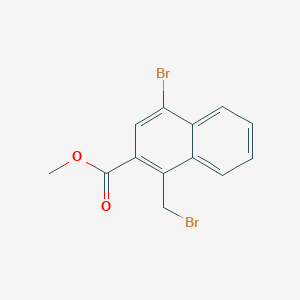
![3'-Methoxy-[1,1'-bi(cyclohexan)]-2-amine](/img/structure/B13095844.png)
![4-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13095857.png)
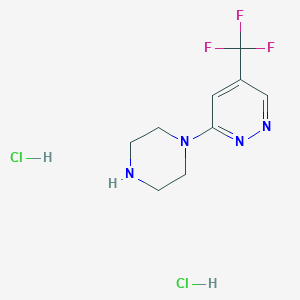
![Tert-butyl 5'-formyl-3'-oxospiro[azetidine-3,1'-isoindoline]-1-carboxylate](/img/structure/B13095864.png)

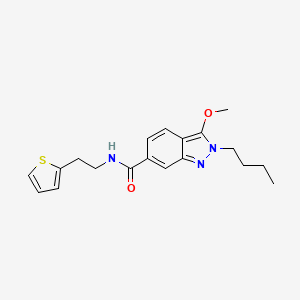

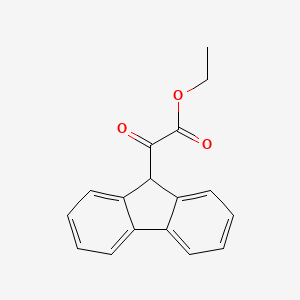
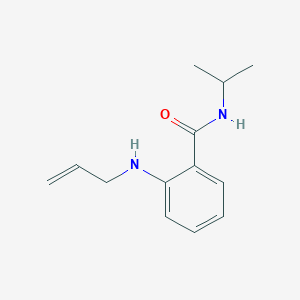
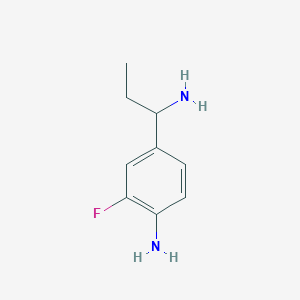
![3-Methyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6,7-diamine](/img/structure/B13095896.png)
![8-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095910.png)
